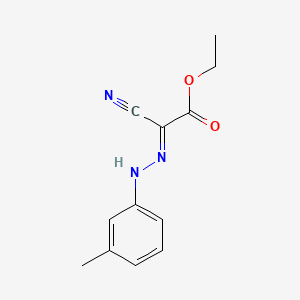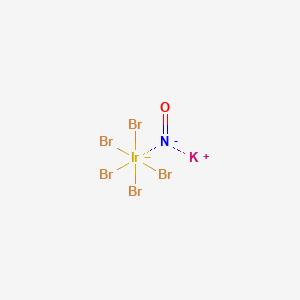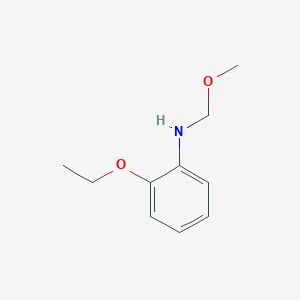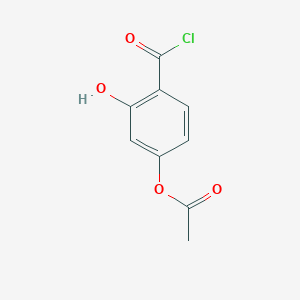![molecular formula C9H19NO3 B14134987 Methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-17-0](/img/structure/B14134987.png)
Methyl [2-(diethylamino)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(diethylamino)ethoxy]acetate is an organic compound with the molecular formula C9H19NO3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its unique structure, which includes a diethylamino group and an ethoxyacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [2-(diethylamino)ethoxy]acetate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(diethylamino)ethoxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s reactivity and functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [2-(dimethylamino)ethoxy]acetate
- Ethyl [2-(diethylamino)ethoxy]acetate
- Methyl [2-(diethylamino)propoxy]acetate
Uniqueness
Methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for diverse applications .
Eigenschaften
CAS-Nummer |
89207-17-0 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
methyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C9H19NO3/c1-4-10(5-2)6-7-13-8-9(11)12-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
IYVNZSNJHZEQOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)

![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)


![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

